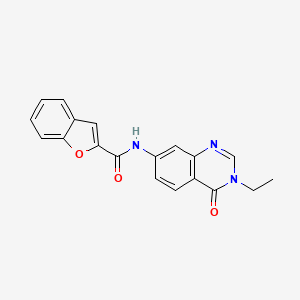![molecular formula C17H26ClNO7 B5225424 N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5225424.png)
N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as carvedilol, is a beta-blocker medication used for the treatment of hypertension, heart failure, and angina. It was first synthesized in 1987 by a team of scientists at E.R. Squibb & Sons Pharmaceuticals. Since then, it has become a widely used medication due to its effectiveness and relatively low incidence of side effects.
Mecanismo De Acción
Carvedilol works by blocking the beta receptors in the heart and blood vessels. This reduces the effects of the stress hormones adrenaline and noradrenaline, which can increase heart rate and blood pressure. Additionally, carvedilol has antioxidant properties, which may contribute to its beneficial effects on cardiovascular health.
Biochemical and physiological effects:
Carvedilol has several biochemical and physiological effects. It reduces heart rate, cardiac output, and blood pressure, which can help reduce the workload on the heart and improve heart function. It also dilates blood vessels, which can improve blood flow and reduce the risk of blood clots. Finally, carvedilol has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, it has a well-established safety profile and has been extensively studied, making it a reliable choice for experiments. However, carvedilol has limitations as well. Its effects on different cell types and tissues may vary, making it important to carefully select the appropriate experimental model. Additionally, its use in experiments may be limited by ethical considerations, as it is a medication used for human treatment.
Direcciones Futuras
There are several future directions for research on carvedilol. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Carvedilol has been shown to have antioxidant properties, which may help protect against the oxidative stress and inflammation that contribute to these diseases. Additionally, it has been studied for its potential use in treating glaucoma, as it may help reduce intraocular pressure. Finally, researchers may continue to study carvedilol's effects on cardiovascular health, particularly in combination with other medications.
Métodos De Síntesis
The synthesis of carvedilol involves several steps. The starting material is 2-chloro-5-methylphenol, which is reacted with 2-bromoethanol to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)ethylamine to form N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of carvedilol, which is the form used in medicine.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its effects on cardiovascular health. It has been shown to reduce blood pressure, improve heart function, and reduce the risk of heart failure. Additionally, it has been studied for its potential use in treating other conditions, such as glaucoma and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3.C2H2O4/c1-13-4-5-14(16)15(12-13)20-11-10-19-9-7-17-6-3-8-18-2;3-1(4)2(5)6/h4-5,12,17H,3,6-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQXPTVBGASFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4,6-dihydroxy-2-[(4-nitrobenzyl)thio]-5-pyrimidinyl}acetamide](/img/structure/B5225347.png)


![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5225368.png)
![2-chloro-5-{3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5225387.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5225394.png)
![(5-{4-[(4-fluorobenzoyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5225399.png)
![N-(2,5-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5225409.png)
![N-[2-(cinnamoylamino)-3-phenylacryloyl]glycine](/img/structure/B5225414.png)
![[1-(2-methylbenzoyl)-2-piperidinyl]methanol](/img/structure/B5225420.png)
![4-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5225429.png)

![N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5225438.png)
